3-(tert-Butyl)-1H-indazole-5-carboxylic acid
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Overview
Description
3-(tert-Butyl)-1H-indazole-5-carboxylic acid is an organic compound that belongs to the indazole family. Indazoles are bicyclic heterocycles containing a five-membered pyrazole ring fused to a benzene ring. The tert-butyl group attached to the indazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1H-indazole-5-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted aromatic aldehydes or ketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
3-(tert-Butyl)-1H-indazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-1H-indazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
3-(tert-Butyl)-1H-indazole-5-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
3-(tert-Butyl)-1H-indazole-5-nitrile: Features a nitrile group in place of the carboxylic acid group.
Uniqueness
3-(tert-Butyl)-1H-indazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and makes it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-tert-butyl-2H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)10-8-6-7(11(15)16)4-5-9(8)13-14-10/h4-6H,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
OWWGXDVTNIMTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C=C(C=CC2=NN1)C(=O)O |
Origin of Product |
United States |
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